molecular formula C7H9ClN2O B12890033 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride CAS No. 67514-66-3

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride

Cat. No.: B12890033
CAS No.: 67514-66-3
M. Wt: 172.61 g/mol
InChI Key: YEFNWGRKNGSMCK-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is particularly significant due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Ethyl-4-methyl-1H-pyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Acylation Reactions: It serves as an acylating agent, introducing the carbonyl chloride group into substrates like alcohols and amines.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used in the synthesis of the compound.

    Amines and Alcohols: React with the compound in substitution reactions.

    Water: Involved in hydrolysis reactions.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid: Formed from hydrolysis.

Scientific Research Applications

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride involves its role as an acylating agent. It introduces the carbonyl chloride group into substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride: Another pyrazole derivative with similar acylating properties.

    1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: A related compound used in the synthesis of bioactive molecules.

    3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Known for its fungicidal activity.

Uniqueness

3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and its versatile reactivity as an acylating agent. Its ability to introduce the carbonyl chloride group into various substrates makes it valuable in organic synthesis and industrial applications.

Properties

CAS No.

67514-66-3

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

3-ethyl-4-methylpyrazole-1-carbonyl chloride

InChI

InChI=1S/C7H9ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h4H,3H2,1-2H3

InChI Key

YEFNWGRKNGSMCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1C)C(=O)Cl

Origin of Product

United States

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